Bomedemstat (dihydrochloride), also known as IMG-7289, is an investigational drug developed by Imago BioSciences, now under Merck Sharp and Dohme's portfolio following their acquisition of Imago in January 2023. This compound is primarily aimed at treating myeloproliferative neoplasms, particularly essential thrombocythemia and other related conditions. Bomedemstat acts as an irreversible inhibitor of the enzyme lysine-specific demethylase-1, which plays a crucial role in epigenetic regulation by demethylating histone proteins, thereby influencing gene expression and cellular processes associated with cancer development .
The synthesis of bomedemstat involves several steps that focus on the formation of its active pharmaceutical ingredient. The process typically begins with the preparation of key intermediates that are subsequently modified to yield the final product.
Bomedemstat (dihydrochloride) has a complex molecular structure characterized by its cyclopropyl moiety and functional groups that facilitate its interaction with lysine-specific demethylase-1. The precise molecular formula is CHClNO .
The compound's structure allows it to form stable interactions with the active site of lysine-specific demethylase-1, effectively inhibiting its activity. The molecular weight of bomedemstat is approximately 303.19 g/mol .
Bomedemstat primarily functions through a series of chemical reactions that involve the irreversible inhibition of lysine-specific demethylase-1. Upon binding to the enzyme, it undergoes hydride abstraction followed by hydrolytic cleavage, leading to the formation of stable adducts that prevent further enzymatic activity.
The reaction mechanism includes:
Bomedemstat acts by inhibiting lysine-specific demethylase-1, which is essential for regulating gene expression through histone modification. By irreversibly binding to this enzyme, bomedemstat disrupts the demethylation process of histone H3K4 marks, which are typically associated with transcriptional repression.
This inhibition leads to increased levels of methylated histones (H3K4me1 and H3K4me2), thereby altering gene expression profiles critical for cell proliferation and survival in malignancies . Studies have shown that treatment with bomedemstat can reduce mutation burdens and improve clinical symptoms in patients with myeloproliferative neoplasms .
Bomedemstat (dihydrochloride) is typically presented as a white to off-white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.
The compound has demonstrated significant anti-cancer activities in preclinical models. Its solubility profile suggests potential for oral administration, aligning with its development as an oral therapeutic agent for cancer treatment .
Relevant data includes:
Bomedemstat is primarily being explored for its therapeutic potential in treating myeloproliferative neoplasms such as essential thrombocythemia. Clinical trials have demonstrated its ability to reduce platelet counts significantly while improving symptoms associated with these conditions. Additionally, ongoing studies are assessing its effectiveness against various hematological malignancies due to its mechanism targeting epigenetic modifications .
Bomedemstat (N-[(2S)-5-{[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino}-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(1H-1,2,3-triazol-1-yl)benzamide bis-tosylate) is an orally bioavailable, irreversible inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A). Its mechanism centers on covalent modification of the oxidized flavine adenine dinucleotide (FAD) cofactor within the enzyme’s catalytic pocket. Bomedemstat’s cyclopropylamine moiety undergoes an initial hydride transfer reaction with FAD, generating a reactive iminium intermediate. This intermediate hydrolyzes to release a cinnamaldehyde fragment, which subsequently forms a stable covalent adduct with the reduced FAD, permanently inactivating the enzyme [1] [2] [6].
The specificity of bomedemstat for LSD1 over related monoamine oxidases (Monoamine Oxidase A and Monoamine Oxidase B) exceeds 2500-fold, as demonstrated by enzyme kinetics studies using recombinant human enzymes. This high selectivity arises from structural differences in the active-site cavities that accommodate bomedemstat’s extended benzamide-triazole substituent, which is sterically incompatible with Monoamine Oxidase isoforms [1] [5]. Biochemical assays confirm that bomedemstat increases cellular di-methylated histone H3 lysine 4 (H3K4me2) levels—a direct substrate of LSD1—at low nanomolar concentrations, validating target engagement [1] [6].
Table 1: Selectivity Profile of Bomedemstat
| Enzyme | IC₅₀ (nM) | Selectivity Ratio vs. LSD1 |
|---|---|---|
| LSD1 | 5–15 | 1 |
| Monoamine Oxidase A | >40,000 | >2,500 |
| Monoamine Oxidase B | >40,000 | >2,500 |
X-ray crystallography of the human LSD1/CoREST complex bound to bomedemstat (PDB ID: 9FWG) resolved at 3.2 Å provides atomic-level insights into inhibition [4] [5]. The structure reveals that bomedemstat’s FAD-adduct occupies the substrate-binding tunnel, with its triazole-benzamide group extending toward the protein surface. Critical interactions include:
CoREST’s Tower domain acts as a scaffold, positioning LSD1 for nucleosome engagement. Bomedemstat binding induces no major conformational changes in LSD1-CoREST but occludes the histone H3 peptide-binding channel, physically blocking substrate access [4] [7]. This explains why bomedemstat effectively inhibits demethylation of nucleosomal substrates, unlike early inhibitors active only on free histones.
Beyond direct active-site blockade, bomedemstat exerts allosteric effects on LSD1’s functional complexes. LSD1 requires CoREST for nucleosome demethylation, forming a complex that engages DNA and histone cores simultaneously [7]. Bomedemstat binding alters the protein dynamics of the LSD1-CoREST interface:
These allosteric effects collectively suppress the demethylase function beyond mere catalytic inhibition, compromising the complex’s ability to remodel chromatin architecture at target genes implicated in cell differentiation and proliferation [3] [7].
Enzyme kinetic studies characterize bomedemstat as a time-dependent, irreversible inactivator of LSD1. Key parameters derived from fluorimetric assays using recombinant LSD1 and H3K4me2 substrates include [1] [5]:
Pre-incubation of LSD1 with bomedemstat followed by dilution results in sustained inhibition, verifying irreversibility. The kinetics follow a two-step mechanism: rapid reversible binding (Step 1) followed by slower covalent bond formation (Step 2). This is consistent with mechanism-based inhibition, as the cyclopropylamine "warhead" requires FAD-mediated oxidation to generate the reactive species [1] [5].
Table 2: Kinetic Parameters of Bomedemstat-Mediated LSD1 Inactivation
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ (LSD1) | 9.3 ± 1.2 nM | Amplex Red assay |
| kinact | 0.18 min⁻¹ | Progress curve analysis |
| Ki | 8.2 nM | FAD spectrophotometry |
| kinact/Ki | 2.2 × 10⁷ M⁻¹s⁻¹ | Calculated |
The sustained intracellular activity of bomedemstat is further evidenced by prolonged elevation of H3K4me2 in treated cancer cells (>72 hours after washout), confirming durable target suppression [1] [6]. This pharmacodynamic profile supports once-daily oral dosing in preclinical models and ongoing clinical trials [9].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6